(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 2792-51-0
VCID: VC2320786
InChI: InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m0/s1
SMILES: C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Molecular Formula: C9H12N2O4
Molecular Weight: 212.2 g/mol

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol

CAS No.: 2792-51-0

Cat. No.: VC2320786

Molecular Formula: C9H12N2O4

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol - 2792-51-0

Specification

CAS No. 2792-51-0
Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
IUPAC Name (1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Standard InChI InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m0/s1
Standard InChI Key OCYJXSUPZMNXEN-DTWKUNHWSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H]([C@H](CO)N)O)[N+](=O)[O-]
SMILES C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]

Introduction

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is a specific stereoisomer of the compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol. This compound belongs to the class of diols, with additional amino and 4-nitrophenyl substituents at positions 2 and 1, respectively. It is a chiral molecule, meaning it has a non-superimposable mirror image, which is crucial for its chemical and biological properties.

Molecular Formula and Weight

  • Molecular Formula: C9H12N2O4

  • Molecular Weight: Approximately 212.20 g/mol .

Synthesis

The synthesis of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This might include the use of chiral catalysts or starting materials.

Applications

The applications of this compound are not extensively documented, but similar compounds are used in pharmaceutical research and as intermediates in organic synthesis. The presence of both amino and hydroxyl groups makes it a versatile building block for further chemical modifications.

Biological Activity

While specific biological activity data for (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is limited, compounds with similar structures can exhibit biological properties due to their functional groups. The nitrophenyl group, for instance, can influence interactions with biological targets.

Comparison with Other Stereoisomers

StereoisomerConfigurationMolecular Weight (g/mol)Specific Optical Rotation
(1R,2R)(1R,2R)212.20Not specified for this isomer
(1S,2S)(1S,2S)212.20+29° to +33° (20°C, 589 nm)
(1R,2S)(1R,2S)212.20Not specified for this isomer

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